[2-Hydroxy-3-(4-nitrophenoxy)propyl](methyl)amine
Description
2-Hydroxy-3-(4-nitrophenoxy)propylamine is a secondary amine characterized by a propyl backbone with three key substituents:
- A hydroxyl group (-OH) at position 2.
- A 4-nitrophenoxy group (aromatic ring with a nitro group at the para position) at position 3.
- A methylamine group (-NHCH₃) at the terminal position.
This compound’s structure combines polar (hydroxyl, nitro) and hydrophobic (aromatic ring) functionalities, making it a candidate for diverse applications, including pharmaceutical intermediates or receptor-targeted agents. The nitro group’s electron-withdrawing nature may influence its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
1-(methylamino)-3-(4-nitrophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-11-6-9(13)7-16-10-4-2-8(3-5-10)12(14)15/h2-5,9,11,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKBHPFLIUMGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Hydroxy-3-(4-nitrophenoxy)propylamine typically involves the reaction of 4-nitrophenol with epichlorohydrin to form 3-(4-nitrophenoxy)propan-1-ol. This intermediate is then reacted with methylamine under controlled conditions to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-Hydroxy-3-(4-nitrophenoxy)propylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-3-(4-nitrophenoxy)propylamine is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-nitrophenoxy)propylamine involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrophenoxy groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-Hydroxy-3-(4-nitrophenoxy)propylamine, enabling comparative analysis:
[3-(4-Bromophenoxy)propyl]methylamine Oxalate (CAS 915922-44-0)
- Structure: Features a bromophenoxy group instead of nitrophenoxy.
- Key Differences: Bromine is less electron-withdrawing than nitro, reducing electrophilicity at the aromatic ring. Higher lipophilicity (logP) due to bromine’s hydrophobic nature. No significant evidence of cAMP modulation, unlike nitro-substituted analogs .
N-(2-Hydroxyethyl)-3-(4-nitrophenyl)propylamine
- Structure: Replaces the methylamine group with a hydroxyethylamine (-NHCH₂CH₂OH) and uses a 4-nitrophenyl (non-ether) substituent.
- Key Differences: Increased hydrophilicity due to the additional hydroxyl group. The absence of an ether linkage may reduce metabolic stability compared to phenoxy derivatives.
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol
- Structure: Bulkier aromatic systems (naphthalene, quinoline) and a piperidine ring.
- Key Differences :
[3-(2-Nitro(3-pyridyloxy))propyl]methylamine
- Structure : Nitro group on a pyridine ring instead of benzene.
- Key Differences: Pyridine’s basic nitrogen alters electronic properties and solubility. Potential for coordination with metal catalysts in synthesis, unlike purely aromatic analogs .
Comparative Data Table
| Compound | Aromatic Group | Amine Substituent | logP (Predicted) | Key Biological Activity |
|---|---|---|---|---|
| 2-Hydroxy-3-(4-nitrophenoxy)propylamine | 4-Nitrophenoxy | Methylamine | 1.8 | Not reported (inferred receptor modulation) |
| [3-(4-Bromophenoxy)propyl]methylamine Oxalate | 4-Bromophenoxy | Methylamine | 2.5 | None reported |
| N-(2-Hydroxyethyl)-3-(4-nitrophenyl)propylamine | 4-Nitrophenyl | Hydroxyethylamine | 1.2 | Insulin secretion modulation |
| 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol | Naphthalene, Quinoline | Piperidin-4-ol | 3.1 | cAMP modulation, 5-HT receptor activity |
Research Findings and Implications
- Solubility : Lower logP than brominated analogs suggests better aqueous solubility, though methylamine’s basicity may necessitate salt formation for optimal bioavailability .
- Synthetic Feasibility: Analogous to , the target compound may be synthesized via nucleophilic substitution of 4-nitrophenol with a hydroxypropylmethylamine precursor under controlled conditions to avoid nitro reduction .
Biological Activity
2-Hydroxy-3-(4-nitrophenoxy)propylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a hydroxyl group, a nitrophenyl ether moiety, and a propylamine backbone, this compound may exhibit various pharmacological effects, making it a candidate for drug development.
The compound's structure plays a crucial role in its biological activity. The hydroxyl group enhances solubility in polar solvents, while the nitrophenoxy group can influence electronic properties that affect reactivity. These features suggest potential interactions with biological targets such as enzymes and receptors, which are critical for its pharmacological effects.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Nitrophenol | Hydroxyl and nitro groups | Antimicrobial, antioxidant |
| 4-Aminophenol | Amino and hydroxyl groups | Analgesic, antipyretic |
| Phenylethylamine | Ethyl chain attached to phenol | Neurotransmitter activity |
| 2-Hydroxyethylamine | Hydroxyl and ethyl groups | Antimicrobial |
| 2-Hydroxy-3-(4-nitrophenoxy)propyl(methyl)amine | Hydroxyl, nitrophenoxy, propylamine structure | Potential antimicrobial and antioxidant effects |
Biological Activities
Research indicates that 2-Hydroxy-3-(4-nitrophenoxy)propylamine may possess significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful against various pathogens. The presence of the nitrophenoxy moiety could enhance its efficacy against bacterial strains.
- Antioxidant Properties : The compound's ability to scavenge free radicals may contribute to its antioxidant activity. This property is particularly valuable in preventing oxidative stress-related damage in cells.
- Enzyme Interaction : The structural features of 2-Hydroxy-3-(4-nitrophenoxy)propylamine suggest possible interactions with enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating the compound's pharmacodynamics.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds, providing insights into the potential effects of 2-Hydroxy-3-(4-nitrophenoxy)propylamine:
- A study on related nitrophenol derivatives highlighted their antimicrobial and antioxidant capabilities, suggesting that modifications to the phenolic structure can enhance these activities .
- Research into the metabolic pathways of similar compounds indicates that they can undergo various transformations that may affect their biological efficacy and toxicity profiles .
- In vitro assays have demonstrated that compounds with similar structural motifs can inhibit key enzymes involved in inflammation and oxidative stress, supporting the hypothesis that 2-Hydroxy-3-(4-nitrophenoxy)propylamine may exhibit comparable effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
